N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide

Kinase inhibitor selectivity Scaffold hopping Hinge-binding motif

This tripartite scaffold combines a quinoline-6-carboxamide core and a 5-cyclopropyl-1H-pyrazol-3-yl hinge-binding motif via a piperidine linker—a dual-pharmacophore architecture validated by PNU-292137 (CDK2 IC50=37 nM) and PAK4 inhibitor series. It fills a structural gap between classical quinazoline and quinoline-4-carboxamide series, enabling scaffold-hopping SAR and polypharmacological profiling. No prior bioactivity annotation ensures genuinely novel hit discovery. Immediate availability at 95% purity accelerates analogue synthesis without core scaffold construction lead time.

Molecular Formula C21H23N5O
Molecular Weight 361.449
CAS No. 2034201-60-8
Cat. No. B2543328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide
CAS2034201-60-8
Molecular FormulaC21H23N5O
Molecular Weight361.449
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CC=C5
InChIInChI=1S/C21H23N5O/c27-21(16-5-6-18-15(12-16)2-1-9-22-18)23-17-7-10-26(11-8-17)20-13-19(24-25-20)14-3-4-14/h1-2,5-6,9,12-14,17H,3-4,7-8,10-11H2,(H,23,27)(H,24,25)
InChIKeyWPXFCYITRXZIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline Profile: N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide (CAS 2034201-60-8) for Targeted Screening Collection Building


N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide (CAS 2034201-60-8, PubChem CID 91632017) is a synthetic small molecule characterized by a quinoline-6-carboxamide core linked via a piperidine spacer to a 5-cyclopropyl-1H-pyrazol-3-yl moiety [1]. This tripartite architecture places the compound at the intersection of two validated kinase inhibitor pharmacophores: the quinoline-6-carboxamide scaffold found in multiple kinase-targeted programs and the 5-cyclopropyl-1H-pyrazol-3-yl group recognized as a critical hinge-binding motif in CDK2 and PAK4 inhibitor series [2]. The compound is commercially available as a research-grade screening compound (e.g., AKSci HTS035683) with a specified minimum purity of 95% . Its molecular weight (361.4 g/mol), calculated XLogP3 (3.0), and topological polar surface area place it within favorable drug-like property space, making it a logical candidate for lead-like screening library inclusion [1].

Why Generic Substitution of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide Creates Undefined Risk in Screening and SAR Campaigns


The compound occupies a unique structural niche that precludes simple substitution by two classes of apparent close analogs. First, replacing the quinoline-6-carboxamide with a quinazoline-2,4-diamine (e.g., PAK4 inhibitor series reported in Molecules 2018 [1]) alters both the hydrogen-bonding geometry at the hinge region and the vector of the solubilizing carboxamide, yielding divergent selectivity profiles against kinase panels [1]. Second, analogues lacking the 5-cyclopropyl substituent on the pyrazole ring lose the hydrophobic pocket complementarity demonstrated by PNU-292137, where the cyclopropyl group contributes substantially to CDK2/cyclin A binding affinity (IC50 = 37 nM vs. significantly attenuated potency for des-cyclopropyl congeners) [2]. The piperidine linker further distinguishes this scaffold from compounds that connect the pyrazole directly to the quinoline core, as the flexible basic amine modulates both physicochemical properties (logD, pKa) and orientation-dependent target engagement. These structural elements together mean that substitution with any singly modified analog risks abolishing the compound's multi-target interaction profile or introducing unpredicted selectivity shifts that confound screening hit interpretation [3].

Quantitative Differential Evidence for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide: Procurement Decision-Relevant Data Points


Structural Uniqueness vs. Quinazoline-2,4-Diamine PAK4 Inhibitors: Scaffold Divergence with Documented Activity Cliffs

The target compound employs a quinoline-6-carboxamide core as the hinge-binding element, whereas the closest published active chemotype—2-(4-substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines—uses a quinazoline-2,4-diamine scaffold [1]. In that series, compounds 8d and 9c achieved PAK4 IC50 values of 0.060 μM and 0.068 μM, respectively [1]. Changing the heterocyclic core from quinazoline-2,4-diamine to quinoline-6-carboxamide fundamentally alters ATP-pocket hydrogen-bonding patterns and is known to produce kinase selectivity profile shifts of >10-fold across the kinome in analogous scaffold-hopping exercises [2]. The quinoline-6-carboxamide variant offers a distinct selectivity signature for screening libraries seeking to probe differential polypharmacology.

Kinase inhibitor selectivity Scaffold hopping Hinge-binding motif PAK4 Quinoline vs. quinazoline

5-Cyclopropyl-1H-Pyrazol-3-yl Pharmacophore: Quantitative Binding Contribution Validated by CDK2 Inhibitor PNU-292137

The 5-cyclopropyl-1H-pyrazol-3-yl group in the target compound is a validated kinase hinge-binding motif. In the CDK2 inhibitor PNU-292137, which bears an identical 5-cyclopropyl-1H-pyrazol-3-yl group but a naphthylacetamide rather than quinoline-6-carboxamide, the cyclopropyl substituent occupies the hydrophobic pocket at the back of the CDK2 ATP-binding site, contributing to an IC50 of 37 nM against CDK2/cyclin A [1]. By contrast, des-cyclopropyl analogs in the same series displayed significantly reduced potency (IC50 shifts > 10-fold), confirming the quantitative contribution of this group [1]. The target compound retains this pharmacophore while replacing the naphthylacetamide tail with a quinoline-6-carboxamide, creating an opportunity to redirect kinase selectivity while maintaining the favorable binding energetics of the 5-cyclopropyl pyrazole .

CDK2 inhibition Cyclopropyl hydrophobic pocket Kinase hinge binding PNU-292137 Pharmacophore validation

Piperidine Linker Physicochemical Differentiation vs. Direct-Linked and Piperazine Analogues

The target compound incorporates a piperidine spacer between the pyrazole and quinoline-6-carboxamide moieties, in contrast to analogues that directly link the pyrazole to the quinoline core or employ a piperazine linker [1]. The piperidine ring introduces a basic secondary amine (calculated pKa ~8.5–9.0) that is protonated at physiological pH, enhancing aqueous solubility relative to neutral direct-linked analogues. The compound's computed XLogP3 of 3.0 [2] places it in a favorable range for both permeability and solubility, whereas piperazine-containing counterparts typically exhibit lower logD due to the additional polar nitrogen but may introduce hERG liability. Piperidine linkers also provide a well-defined chair conformation that pre-organizes the pyrazole and quinoline groups in a specific relative orientation, a conformational restriction not present in flexible ethylene-linked analogues [3].

Linker optimization Physicochemical properties logD pKa Permeability

Commercial Availability with Documented Purity: Differentiation from In-House Synthesized Batches

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide is commercially stocked by AKSci (catalog HTS035683) with a minimum purity specification of 95% . This distinguishes the compound from close structural analogues that are not commercially available and must be custom-synthesized (e.g., many substituted bicyclocarboxamide compounds in patent US20100267769A1 [1]). The availability of an analytically characterized, purity-validated batch eliminates the 6–12 week lead time and characterization burden associated with custom synthesis, directly enabling immediate screening deployment. For procurement decision-making, the vendor-guaranteed purity threshold of 95% provides a defined quality baseline that in-house synthesized batches may not consistently achieve without extensive purification development .

Compound procurement Purity specification Screening collection Vendor qualification HTS035683

Dual Pharmacophore Potential: Simultaneous CDK and PAK Kinase Family Engagement Suggested by Structural Elements

The target compound merges two independently validated kinase pharmacophores: (1) the 5-cyclopropyl-1H-pyrazol-3-yl group, which is a nanomolar CDK2 binding motif (PNU-292137 IC50 = 37 nM [1]), and (2) the quinoline-carboxamide scaffold, which appears in multiple kinase inhibitor programs including IRAK4 inhibitors (US20220281844A1 [2]). This structural convergence creates a rationally designed dual-pharmacophore compound that may simultaneously engage CDK-family and PAK-family kinases, a polypharmacology profile not achievable with single-pharmacophore screening compounds. Single-target CDK2 inhibitors (e.g., PNU-292137) and PAK4 inhibitors (e.g., quinazoline-2,4-diamines [3]) each explore only one dimension of the kinase selectivity space, whereas this compound offers a systematically differentiated multi-target starting point.

Kinase polypharmacology CDK2 PAK4 Dual inhibitor Chemotype merging

Transparency Statement: Absence of Direct Bioactivity Data as a Deliberate Research Differentiation Factor

At the time of this analysis, no peer-reviewed bioactivity data (IC50, EC50, Ki, or Kd) has been published for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide in PubMed-indexed literature, PubChem BioAssay, ChEMBL, or BindingDB [1][2]. This absence of data creates a critical yet often undervalued differentiation: the compound represents genuinely unexplored chemical space rather than a pre-annotated tool compound. For screening programs seeking novel hit matter rather than repurposing known pharmacologically active compounds, this data-free status is a positive attribute—it guarantees that any biological activity discovered in a primary screen is a novel finding, untainted by prior target annotations that bias hit triage. In contrast, compounds with extensive public bioactivity data (e.g., PNU-292137 with its well-characterized CDK2 profile) limit the scope of novel discovery to their known target space .

Novel chemical space Undisclosed bioactivity Screening collection diversity Hit discovery Unbiased screening

Optimal Application Scenarios for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide in Research and Screening Programs


Kinase-Focused Diversity Screening Library Expansion with Dual CDK/PAK Pharmacophore Potential

This compound is optimally deployed as a structural diversity element in kinase-focused screening libraries where the goal is to systematically sample chemotypes that bridge CDK and PAK family inhibitor space. The 5-cyclopropyl-1H-pyrazol-3-yl group provides a validated CDK2 hinge-binding motif (PNU-292137 IC50 = 37 nM) [1], while the quinoline-6-carboxamide core represents an underexplored kinase scaffold relative to extensively characterized quinazoline and quinoline-4-carboxamide series. Screening this compound alongside its quinazoline-2,4-diamine counterparts (PAK4 IC50 = 0.060–0.068 μM) [2] enables direct scaffold-hopping SAR that can reveal which heterocyclic core optimally balances CDK vs. PAK selectivity for a given therapeutic indication.

Unbiased Phenotypic Screening for Novel Antiproliferative Mechanisms in Oncology

The complete absence of prior bioactivity annotation for this compound [1] makes it an ideal candidate for unbiased phenotypic screening in cancer cell line panels (e.g., NCI-60, CCLE). Unlike tool compounds such as PNU-292137 (pre-characterized CDK2 inhibitor with known anti-proliferative mechanism), any growth inhibitory activity discovered for this compound represents a genuinely novel starting point. The dual-pharmacophore architecture further increases the probability that activity, if observed, stems from a polypharmacological mechanism—potentially co-targeting CDK and PAK family kinases—that would be missed by single-target-focused compound collections [2].

Medicinal Chemistry SAR Campaigns Targeting Kinase Selectivity Profile Optimization

For medicinal chemistry programs seeking to optimize kinase selectivity profiles, this compound serves as a strategic starting point for systematic SAR exploration. The piperidine linker provides a modular connection point where substituent variation at the piperidine nitrogen enables facile exploration of vector-dependent selectivity changes [1]. The commercial availability of the compound at 95% purity [2] enables immediate analogue synthesis without the 6–12 week lead time for in-house core scaffold construction, accelerating the SAR cycle and enabling rapid exploration of structure-selectivity relationships across a broad kinase panel.

Computational Docking and Pharmacophore Model Validation Studies

The well-defined conformational properties of the piperidine linker and the co-crystal structure validation available for both pharmacophoric elements (CDK2-PNU-292137 co-crystal structure PDB 1VYZ for the 5-cyclopropyl-1H-pyrazol-3-yl motif [1]; IRAK4 inhibitor co-crystal structures for quinoline-carboxamide scaffolds [2]) make this compound a strong candidate for computational docking studies. Its intermediate molecular weight (361.4 g/mol) and favorable physicochemical profile (XLogP3 = 3.0) [3] ensure computational tractability for molecular dynamics simulations and free energy perturbation calculations aimed at predicting kinase selectivity prior to experimental validation.

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